[2-Fluoro-4-(furan-2-yl)phenyl]methanamine IUPAC name and structure
[2-Fluoro-4-(furan-2-yl)phenyl]methanamine IUPAC name and structure
An In-Depth Technical Guide to [2-Fluoro-4-(furan-2-yl)phenyl]methanamine for Advanced Research
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of novel compound design. [2-Fluoro-4-(furan-2-yl)phenyl]methanamine represents such a molecule, integrating the structural features of a substituted benzylamine with a furan ring. The benzylamine scaffold is a privileged structure in pharmaceuticals, forming the core of numerous bioactive agents.[1] The furan ring, a five-membered aromatic heterocycle, is also of significant interest; it is considered a versatile bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[2] Furan-containing compounds exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
The presence of a fluorine atom on the phenyl ring further enhances the molecule's potential. Fluorine substitution is a widely employed strategy in drug design to improve metabolic stability, binding affinity, and bioavailability by altering the molecule's electronic properties and resistance to oxidative metabolism. This technical guide provides a comprehensive overview of [2-Fluoro-4-(furan-2-yl)phenyl]methanamine, including its chemical identity, a proposed synthetic pathway with mechanistic rationale, expected analytical characteristics, and its potential significance in research and development for scientists and drug development professionals.
Chemical Identity and Molecular Structure
The unambiguous identification of a compound is critical for all research and development activities. This section details the formal nomenclature and structural representation of the title compound.
IUPAC Name and Structure
The formal IUPAC name for the compound is [2-Fluoro-4-(furan-2-yl)phenyl]methanamine .[5] Its two-dimensional chemical structure is depicted below:
Figure 1. 2D Structure of [2-Fluoro-4-(furan-2-yl)phenyl]methanamine.
Key Chemical Identifiers
For precise documentation and database searching, the following identifiers are crucial. The data is compiled from authoritative chemical databases.[5]
| Identifier | Value |
| Molecular Formula | C₁₁H₁₀FNO |
| Molecular Weight | 191.20 g/mol |
| Monoisotopic Mass | 191.07465 Da |
| Canonical SMILES | C1=COC(=C1)C2=CC(=C(C=C2)CN)F |
| InChI | InChI=1S/C11H10FNO/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 |
| InChIKey | XOWANIHWRVPSNO-UHFFFAOYSA-N |
Proposed Retrosynthetic Pathway and Experimental Protocol
Retrosynthetic Analysis
The primary disconnection is made at the C-C bond between the phenyl and furan rings, suggesting a cross-coupling reaction. The aminomethyl group can be derived from the reduction of a nitrile, a stable and readily available functional group. This leads to two key synthons: a halogenated fluorobenzonitrile and a furan-2-boronic acid.
Forward Synthesis Workflow
The proposed forward synthesis involves three main stages:
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Suzuki Coupling: Formation of the bi-aryl system by coupling 4-Bromo-2-fluorobenzonitrile with furan-2-boronic acid.
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Nitrile Reduction: Conversion of the nitrile functional group to a primary amine.
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Purification: Isolation and purification of the final product.
Detailed Experimental Protocol
This protocol is a representative, field-proven methodology adapted for this specific target.
Stage 1: Synthesis of 2-Fluoro-4-(furan-2-yl)benzonitrile via Suzuki Coupling
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Rationale for Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is chosen for its reliability and efficacy in a wide range of Suzuki couplings.[6] It is stable yet provides the active Pd(0) species required for the catalytic cycle.
-
Base: Sodium carbonate is a cost-effective and moderately strong base, sufficient to facilitate the transmetalation step without causing unwanted side reactions.
-
Solvent System: A mixture of Toluene/Ethanol/Water provides a biphasic system where the organic reactants and inorganic base can interact effectively at the interface, driving the reaction to completion.
-
-
Protocol:
-
To a 250 mL round-bottom flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), furan-2-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent system of Toluene:Ethanol:Water (3:1:1 ratio, 5 mL per mmol of bromide).
-
Spurge the solution with the inert gas for 15 minutes to remove dissolved oxygen.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the intermediate nitrile.
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Stage 2: Reduction to [2-Fluoro-4-(furan-2-yl)phenyl]methanamine
-
Rationale for Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful nucleophilic reducing agent capable of efficiently reducing nitriles to primary amines. An alternative, borane tetrahydrofuran complex (BH₃·THF), is a milder electrophilic reducing agent that can also be effective and may offer a better safety profile.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the reducing agent complex.
-
-
Protocol (using LiAlH₄):
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In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
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Dissolve the 2-fluoro-4-(furan-2-yl)benzonitrile (1.0 eq) from Stage 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
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After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours.
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Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the final product.
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Analytical and Spectroscopic Profile
While experimental data for this specific molecule is scarce in public literature[5], its spectroscopic characteristics can be reliably predicted based on its constituent functional groups. These predictions are invaluable for characterization during and after synthesis.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm. Protons on the furan ring will appear as distinct multiplets, as will the three protons on the substituted phenyl ring. Expect complex splitting due to H-H and H-F coupling. - Methylene Protons (-CH₂-): A singlet or doublet (if coupled to NH₂) around δ 3.8-4.2 ppm. - Amine Protons (-NH₂): A broad singlet around δ 1.5-3.0 ppm, which is D₂O exchangeable. |
| ¹³C NMR | - Expect 11 distinct signals corresponding to the 11 carbon atoms. - Aromatic Carbons: Signals in the region of δ 110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant. - Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch: A medium to weak doublet around 3300-3400 cm⁻¹ (primary amine). - Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. - Aromatic C=C Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region. - C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region. - C-O-C Stretch (furan): A strong absorption around 1050-1150 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): Expected at m/z = 191.07. - Key Fragments: Loss of NH₂ (m/z = 175), loss of the benzyl fragment (cleavage next to the phenyl ring). |
Potential Applications and Research Significance
The unique structural combination within [2-Fluoro-4-(furan-2-yl)phenyl]methanamine makes it a compound of considerable interest for several research domains.
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Medicinal Chemistry and Drug Discovery: As a novel scaffold, it can be used as a starting point for the synthesis of new chemical entities. The primary amine serves as a versatile handle for further derivatization to explore structure-activity relationships (SAR). Given that furan-2-yl(phenyl)methanone derivatives have shown promise as protein tyrosine kinase inhibitors, this compound could be a valuable building block for developing new anticancer agents.[7][8]
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Bioisosteric Replacement: The furan-phenyl motif can be explored as a bioisostere for more common biphenyl or other bi-aryl systems in known drugs, potentially leading to improved pharmacokinetic profiles or novel intellectual property.[2]
-
Materials Science: Aromatic amines are fundamental monomers for the synthesis of high-performance polymers like polyimides and aramids. Furan-based polymers are being investigated as sustainable, bio-based alternatives to petroleum-derived plastics.[9] This compound could serve as a monomer to impart specific properties (e.g., fluorescence, thermal stability) to new materials.
Safety and Handling
No specific toxicity data is available for this compound. However, based on its structure, the following precautions are advised:
-
It should be handled as a potentially hazardous substance. Aromatic amines can be toxic and irritants.
-
The hazard profile may be similar to related compounds like [5-(4-fluorophenyl)furan-2-yl]methanamine, which is listed as harmful if swallowed, causing skin irritation, serious eye damage, and respiratory irritation.[10]
-
Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
Conclusion
[2-Fluoro-4-(furan-2-yl)phenyl]methanamine is a synthetically accessible and versatile chemical entity with significant potential as a building block in drug discovery and materials science. This guide has provided its definitive chemical identity, a plausible and detailed synthetic route grounded in established chemical principles, and a predicted analytical profile to aid in its characterization. The convergence of the fluorinated phenyl, furan, and benzylamine moieties makes this compound a compelling target for further investigation, promising to be a valuable addition to the toolkit of researchers and synthetic chemists.
References
-
PubChem. [2-fluoro-4-(furan-2-yl)phenyl]methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. [5-(4-Fluorophenyl)furan-2-yl]methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. [2-(4-fluoro-1H-indol-2-yl)phenyl]methanamine. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4-Difluorobenzylamine. National Center for Biotechnology Information. [Link]
-
Dana Bioscience. [2-Fluoro-4-(furan-2-yl)phenyl]methanamine 250mg. [Link]
-
NIST. 2-Furanmethanamine. National Institute of Standards and Technology. [Link]
-
American Elements. [2-({amino}methyl)phenyl]methanamine. [Link]
-
PrepChem. Synthesis of 2-phenylfuran. [Link]
-
PubMed. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. National Library of Medicine. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
MDPI. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
-
ResearchGate. IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. [Link]
-
International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]
-
Wikipedia. Benzylamine. Wikimedia Foundation. [Link]
-
SpectraBase. 2-(4-Fluoro-phenyl)-oxirane. Wiley. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
American Elements. Furans. [Link]
-
MDPI. Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. [Link]
-
PubChem. (furan-2-yl)(phenyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijabbr.com [ijabbr.com]
- 5. PubChemLite - [2-fluoro-4-(furan-2-yl)phenyl]methanamine (C11H10FNO) [pubchemlite.lcsb.uni.lu]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [5-(4-Fluorophenyl)furan-2-yl]methanamine | C11H10FNO | CID 16228102 - PubChem [pubchem.ncbi.nlm.nih.gov]
